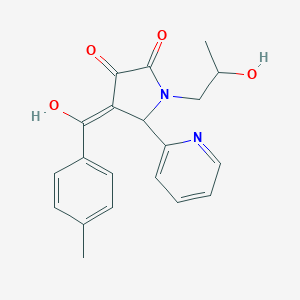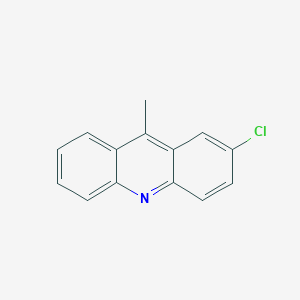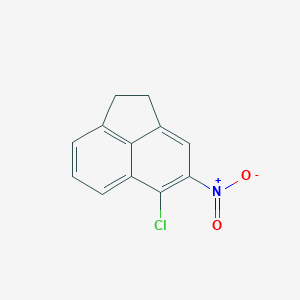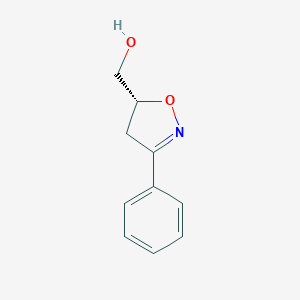
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPPD inhibitor, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is highly valued for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) that is involved in the biosynthesis of carotenoids and plastoquinone in plants.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the enzyme 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is involved in the biosynthesis of carotenoids and plastoquinone in plants. Inhibition of this enzyme leads to the disruption of the photosynthetic process in plants, making it a potential herbicide. In addition, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is also involved in the biosynthesis of coenzyme Q10, which is essential for energy production in cells. Inhibition of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can lead to a decrease in coenzyme Q10 levels, which can have implications for the treatment of several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied. This compound has been shown to have potent herbicidal activity, making it a potential candidate for use in agriculture. In addition, it has also been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have a potent inhibitory effect on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which is involved in the biosynthesis of carotenoids and plastoquinone in plants. This inhibition leads to the disruption of the photosynthetic process in plants, making it a potential herbicide. In addition, inhibition of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can lead to a decrease in coenzyme Q10 levels, which can have implications for the treatment of several diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments are its potency and specificity. The compound has been shown to have a potent inhibitory effect on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, making it a valuable tool for studying the biosynthesis of carotenoids and plastoquinone in plants. In addition, the compound has also been studied for its potential use in the treatment of several diseases, making it a valuable tool for studying the mechanisms of these diseases. The limitations of using this compound in lab experiments are its potential toxicity and the need for specialized equipment and facilities to handle it safely.
Future Directions
There are several future directions for the study of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new and more efficient synthesis methods for producing this compound. Another potential direction is the study of the compound's potential use in the treatment of other diseases, including diabetes and cardiovascular disease. In addition, the compound's potential use as a herbicide could be further explored, with a focus on developing more targeted and environmentally friendly herbicides. Finally, the compound's potential toxicity and safety could be further studied to ensure its safe use in lab experiments and potential applications.
Synthesis Methods
The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a multistep process that involves the reaction of various chemical reagents. The synthesis of this compound has been extensively studied, and several methods have been developed to produce it. One of the most commonly used methods involves the reaction of 2-acetylpyridine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a series of reactions involving hydrolysis, reduction, and cyclization to produce the final product.
Scientific Research Applications
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in various scientific research applications. This compound is highly valued for its ability to inhibit the enzyme 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one, which is involved in the biosynthesis of carotenoids and plastoquinone in plants. This inhibition leads to the disruption of the photosynthetic process in plants, making it a potential herbicide. It has also been studied for its potential use in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H20N2O4/c1-12-6-8-14(9-7-12)18(24)16-17(15-5-3-4-10-21-15)22(11-13(2)23)20(26)19(16)25/h3-10,13,17,23-24H,11H2,1-2H3/b18-16- |
InChI Key |
APVBYOSIAMEOKX-VLGSPTGOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=N3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=N3)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)



![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)
![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)